molecular formula C17H22Cl3N3O2 B12701088 5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride CAS No. 83817-40-7

5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride

Cat. No.: B12701088
CAS No.: 83817-40-7
M. Wt: 406.7 g/mol
InChI Key: ZCGQJAQQZKYBSW-UHFFFAOYSA-N
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Description

5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride is a synthetic compound belonging to the indole class of chemicals. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might include the following steps:

    Formation of the Indole Core: The reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.

    Chlorination: Introduction of chlorine atoms at the 5 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.

    N-Alkylation: Alkylation of the indole nitrogen with 1-ethyl-2-pyrrolidinylmethyl chloride in the presence of a base like potassium carbonate.

    Methoxylation: Introduction of the methoxy group at the 3 position using reagents like sodium methoxide.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Halogen atoms (chlorine) can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azide or thiol groups.

Scientific Research Applications

5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-Fluoroindole: An indole derivative with a fluorine atom at the 5 position.

    N-Methylindole: An indole derivative with a methyl group at the nitrogen position.

Uniqueness

5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83817-40-7

Molecular Formula

C17H22Cl3N3O2

Molecular Weight

406.7 g/mol

IUPAC Name

5,7-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H21Cl2N3O2.ClH/c1-3-22-6-4-5-11(22)9-20-17(23)15-16(24-2)12-7-10(18)8-13(19)14(12)21-15;/h7-8,11,21H,3-6,9H2,1-2H3,(H,20,23);1H

InChI Key

ZCGQJAQQZKYBSW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C(=CC(=C3)Cl)Cl)OC.Cl

Origin of Product

United States

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